molecular formula C9H8BrN B3196805 4-(Bromomethyl)-2-methylbenzonitrile CAS No. 1001055-64-6

4-(Bromomethyl)-2-methylbenzonitrile

Cat. No.: B3196805
CAS No.: 1001055-64-6
M. Wt: 210.07 g/mol
InChI Key: KGLCJUZLNDBRMF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It consists of a benzene ring substituted with a bromomethyl group and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other complex molecules.

Mechanism of Action

Target of Action

It is known that bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The mode of action of 4-(Bromomethyl)-2-methylbenzonitrile is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent (the nucleophile) in the presence of a palladium catalyst . The bromine atom in the bromomethyl group is replaced by the organoboron reagent, forming a new carbon–carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic molecules . These molecules can be involved in various biochemical pathways, depending on their structure and function.

Pharmacokinetics

The safety data sheet for this compound indicates that it may cause severe skin burns, eye damage, and respiratory sensitization . These hazards suggest that the compound can be absorbed through the skin and respiratory tract, and possibly also through the eyes .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules, which can have various molecular and cellular effects depending on their structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure better control over temperature and reaction time. The use of safer and more environmentally friendly solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: 4-(Bromomethyl)-2-methylbenzoic acid.

    Reduction: 4-(Bromomethyl)-2-methylbenzylamine.

Scientific Research Applications

4-(Bromomethyl)-2-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands, where it serves as a precursor for the synthesis of biologically active compounds.

    Medicine: In the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-methylbenzonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCJUZLNDBRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001055-64-6
Record name 4-(bromomethyl)-2-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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